molecular formula C4H9NO2S B3030638 3-Methylsulfonyl-azetidine CAS No. 935668-43-2

3-Methylsulfonyl-azetidine

Cat. No. B3030638
M. Wt: 135.19
InChI Key: CUSQXAPAQNXLMS-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-azetidine is a compound that is related to various research areas, including the study of sulfonylurea herbicides, the synthesis of arylsulfonamides, and the copolymerization of sulfonylaziridines. While the provided papers do not directly discuss 3-Methylsulfonyl-azetidine, they do provide insights into the chemical behavior and synthesis of related sulfonyl and azetidine compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the synthesis of arylsulfonamides, which includes the reaction of an enamine with an arylsulfonyl isocyanate . Additionally, the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine and 1-(sec-butylsulfonyl)aziridine leads to the formation of poly(sulfonylaziridine) and linear poly(ethylenimine), indicating the reactivity of sulfonylaziridines in polymer synthesis .

Molecular Structure Analysis

The molecular structure of related sulfonyl compounds exhibits dynamic behavior in solution due to restricted rotation around certain bonds, as observed in arylsulfonamides and malonimide derivatives . This dynamic behavior is a result of the conjugation and steric hindrance within the molecules.

Chemical Reactions Analysis

Chemical reactions involving sulfonyl-azetidine derivatives can lead to various products. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to form 2,5-disubstituted pyrroles . The degradation of azimsulfuron, a sulfonylurea herbicide, results in different metabolites depending on the pH, with hydrolysis leading to products from the cleavage of the sulfonylurea bridge .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl and azetidine compounds are influenced by their molecular structure. For example, the pH-dependent hydrolysis rate of azimsulfuron indicates the sensitivity of sulfonylurea compounds to environmental conditions . The dynamic NMR behavior of arylsulfonamides and malonimides in solution suggests that these compounds have unique physical properties related to their molecular flexibility .

Scientific Research Applications

  • Synthetic Chemistry

    • Azetidines are immensely reactive and have significant importance in synthetic chemistry .
    • They are excellent candidates for ring-opening and expansion reactions .
    • They are also used in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
  • Medicinal Chemistry

    • Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry .
    • They are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
  • Organic Synthesis

    • Azetidines are one of the most important four-membered heterocycles used in organic synthesis .
    • Their reactivity is driven by a considerable ring strain .
  • Polymer Synthesis

    • Azetidines have been used in polymer synthesis .
  • Drug Discovery

    • Azetidines are used as motifs in drug discovery . They appear in bioactive molecules and natural products . Some known examples include azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .
  • Chiral Templates

    • Azetidines have been used as chiral templates . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
  • Nucleophilic Reactions

    • Azetidines are used in nucleophilic reactions . For example, the authors found that the use of 3 equiv of K2CO3 as a base at 60 ˚C for 3 hours in MeCN/MeOH solvent system (9:1 ratio) provided the best yield of the product N-sulfonylazetidine using methanol as nucleophile .
  • Ring Expansion Reactions

    • Azetidines are used in ring expansion reactions . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety And Hazards

The safety data sheet for azetidine indicates that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and storing locked up in a well-ventilated place .

Future Directions

Recent advances in the synthesis and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-methylsulfonylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSQXAPAQNXLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680585
Record name 3-(Methanesulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfonyl-azetidine

CAS RN

935668-43-2
Record name 3-(Methanesulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Skoreński, M Sieńczyk - Expert opinion on therapeutic patents, 2014 - Taylor & Francis
… Compounds unsubstituted at R 4 -R 6 positions containing 3-methylsulfonyl-azetidine (1032, 11) or 1,2,4-oxadiazole-3-methyl-5-(3-pyrrolidinyl) (1030, 12) groups as R 2 /R 3 …
Number of citations: 20 www.tandfonline.com

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